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Introduction
Liposome extrusion is a widely utilized technique for the preparation of unilamellar vesicles of a

defined and homogenous size. This process involves forcing a suspension of multilamellar

vesicles (MLVs) through a polycarbonate membrane with a specific pore size. The inclusion of

polyethylene glycol (PEG)-conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG12-DSPE), in the

liposome formulation provides "stealth" characteristics, which help to prolong circulation time in

vivo by reducing clearance by the mononuclear phagocyte system. These application notes

provide detailed protocols for the preparation and characterization of m-PEG12-DSPE-

containing liposomes using the extrusion technique.

Core Principles of Liposome Extrusion
The preparation of m-PEG12-DSPE liposomes via extrusion typically involves three main

stages:

Lipid Film Hydration: A mixture of lipids, including the primary phospholipid (e.g., DSPC or

HSPC), cholesterol, and m-PEG12-DSPE, is dissolved in an organic solvent. The solvent is

then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous

buffer to form MLVs.
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Size Reduction (Extrusion): The heterogeneous population of MLVs is then passed through a

polycarbonate membrane with a defined pore size multiple times. This process reduces the

size of the liposomes and narrows the size distribution, resulting in the formation of small

unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Characterization: The resulting liposomes are characterized for their physicochemical

properties, including particle size, polydispersity index (PDI), and encapsulation efficiency.

Experimental Protocols
Protocol 1: Preparation of m-PEG12-DSPE Liposomes
by Thin-Film Hydration and Extrusion
This protocol describes the preparation of m-PEG12-DSPE liposomes suitable for drug delivery

applications.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy

Phosphatidylcholine (HSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(m-PEG12-DSPE)

Chloroform or a chloroform:methanol mixture

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Mini-extruder apparatus

Polycarbonate membranes (e.g., 0.1 µm or 0.2 µm pore size)

Gas-tight syringes

Rotary evaporator
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Water bath or heating block

Procedure:

Lipid Film Preparation:

Dissolve the lipids (e.g., DSPC, cholesterol, and m-PEG12-DSPE in a desired molar ratio)

in chloroform or a chloroform:methanol mixture in a round-bottom flask.[1]

Ensure complete dissolution to form a clear solution.

Remove the organic solvent using a rotary evaporator under vacuum to form a thin,

uniform lipid film on the inner surface of the flask.[1][2]

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

[2]

Hydration:

Hydrate the lipid film with the desired aqueous buffer (e.g., PBS pH 7.4). The temperature

of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.

[2]

Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar

vesicles (MLVs).[1]

Optional Freeze-Thaw Cycles:

To enhance encapsulation efficiency and create more uniform MLVs, subject the liposome

suspension to several freeze-thaw cycles.[1] This involves alternately placing the sample

in liquid nitrogen and a warm water bath.[1]

Extrusion:

Assemble the mini-extruder with the desired polycarbonate membrane according to the

manufacturer's instructions.[3][4] It is recommended to pre-filter the MLV suspension

through a larger pore size membrane (e.g., 0.2 µm) before extruding through the final,

smaller pore size membrane (e.g., 0.1 µm) to prevent membrane fouling.
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Ensure the extruder is heated to a temperature above the Tc of the lipid mixture.[3]

Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the

extruder. Attach an empty syringe to the other side.[1]

Push the liposome suspension from the filled syringe through the membrane into the

empty syringe. This constitutes one pass.

Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure that the

final liposome suspension is in the alternate syringe, which helps to minimize

contamination with larger, unextruded vesicles.[1]

Storage:

The resulting solution should be a translucent suspension of unilamellar vesicles.[1] Store

the prepared liposomes at 4°C.[1]

Protocol 2: Characterization of m-PEG12-DSPE
Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering

(DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian

motion of particles in suspension. This information is used to determine the hydrodynamic

diameter (particle size) and the size distribution (PDI).

Procedure:

Dilute the liposome suspension in the external buffer to an appropriate concentration to

avoid multiple scattering effects.[1]

Transfer the sample to a clean cuvette.

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired

temperature (e.g., 25°C).[1]
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Perform the measurement according to the instrument's software instructions. The Z-

average diameter and PDI are the key parameters to be recorded.[1]

2. Encapsulation Efficiency (EE) and Drug Loading Content (LC)

Principle: EE and LC are determined by separating the unencapsulated drug from the

liposomes and then quantifying the amount of drug associated with the vesicles.[1]

Procedure:

Separate the unencapsulated drug from the liposomal formulation using methods like size

exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.[1]

Disrupt the liposomes to release the encapsulated drug by adding a surfactant like Triton

X-100 or an organic solvent such as methanol.[1]

Quantify the concentration of the drug in the disrupted liposome fraction using a suitable

analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[1]

Calculate EE and LC using the following formulas:

EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

LC (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Data Presentation
The following tables summarize the expected influence of various formulation and process

parameters on the characteristics of extruded m-PEG12-DSPE liposomes.

Table 1: Effect of Formulation Parameters on Liposome Characteristics
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Parameter Effect on Size Effect on PDI Notes

m-PEG12-DSPE

Concentration

Generally decreases

size[2]

Generally decreases

PDI[2]

The PEG layer

provides a steric

barrier, preventing

aggregation.[2]

Cholesterol Content

Can increase or

decrease size

depending on the lipid

system

Can improve

homogeneity

Cholesterol modulates

membrane rigidity and

packing.

Table 2: Effect of Process Parameters on Liposome Characteristics
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Parameter Effect on Size Effect on PDI Notes

Membrane Pore Size

Directly correlates

with final liposome

size (liposomes are

typically slightly larger

than the pore size for

pores <0.2 µm and

smaller for pores >0.2

µm)[5][6][7]

Decreases with

smaller pore sizes[8]

The primary

determinant of final

vesicle size.

Number of Extrusion

Cycles

Size decreases and

plateaus after a

certain number of

cycles (typically 5-10)

PDI decreases with an

increasing number of

cycles

An odd number of

passes is

recommended to

avoid contamination.

[1]

Extrusion

Temperature

Must be above the

lipid Tc for successful

extrusion. Further

increases have a

limited effect on size.

[5][6][7]

Little to no effect

above Tc[5][6][7]

Extruding below the

Tc can lead to

membrane fouling.

Applied Pressure/Flow

Rate

Increasing the flow

rate can decrease the

size of extruded

liposomes.[5][6][7][8]

Can negatively impact

size homogeneity

(increase PDI) at very

high flow rates.[5][6]

[7]

Higher pressure can

lead to elastic

deformation of

liposomes, allowing

them to pass through

pores more easily.[8]
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Caption: Workflow for m-PEG12-DSPE liposome preparation by extrusion.
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Caption: Relationship between extrusion parameters and liposome properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28009829/
https://pubmed.ncbi.nlm.nih.gov/28009829/
https://www.mdpi.com/1999-4923/8/4/36
https://www.benchchem.com/product/b12418586#extrusion-techniques-for-m-peg12-dspe-liposomes
https://www.benchchem.com/product/b12418586#extrusion-techniques-for-m-peg12-dspe-liposomes
https://www.benchchem.com/product/b12418586#extrusion-techniques-for-m-peg12-dspe-liposomes
https://www.benchchem.com/product/b12418586#extrusion-techniques-for-m-peg12-dspe-liposomes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12418586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

